

# Quantum Chemical Calculations of Anisonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the chemical formula C<sub>8</sub>H<sub>7</sub>NO. It consists of a benzene ring substituted with a nitrile (-C≡N) group and a methoxy (-OCH<sub>3</sub>) group at the para position. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and potential applications in drug design and materials science. Quantum chemical calculations provide a powerful tool for investigating these properties at the atomic level, offering insights that complement experimental data.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **anisonitrile**. It details the computational and experimental methodologies, presents a comparative analysis of theoretical and experimental data for its molecular geometry, vibrational frequencies, NMR chemical shifts, and UV-Visible absorption, and visualizes key computational workflows and concepts.

# Computational and Experimental Methodologies Quantum Chemical Calculations

The theoretical calculations detailed in this guide were primarily performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are widely employed for their



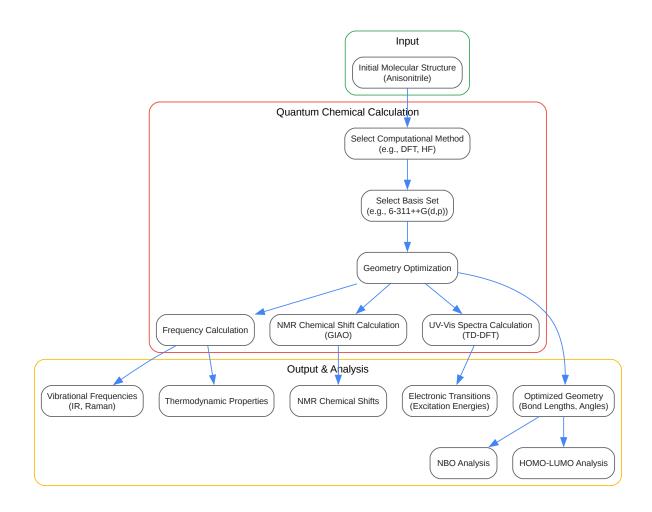
balance of accuracy and computational cost.

#### 1.1.1. Density Functional Theory (DFT) Calculations:

- Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used. This functional is known to provide excellent predictions for geometries and vibrational frequencies of organic molecules.
- Basis Set: The 6-311++G(d,p) basis set was employed for all DFT calculations. This is a
  triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as
  well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This
  combination provides a high degree of flexibility to accurately describe the electron
  distribution, particularly for systems with lone pairs and for calculating properties like electron
  affinity and proton affinity.
- 1.1.2. Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory. This approach is used to calculate excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.
- 1.1.3. Gauge-Including Atomic Orbital (GIAO) Method: Theoretical <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. This method is effective in calculating magnetic properties like NMR shielding tensors. The calculations were performed at the B3LYP/6-311++G(d,p) level.

The general workflow for these quantum chemical calculations is depicted below.





Click to download full resolution via product page

Computational Workflow for Anisonitrile

# **Experimental Protocols**



- 1.2.1. Synthesis of p-**Anisonitrile**: A common method for the synthesis of p-**anisonitrile** is through the dehydration of p-anisaldehyde oxime.
- Oxime Formation: p-Anisaldehyde is reacted with hydroxylamine hydrochloride in the
  presence of a base (e.g., sodium hydroxide or triethylamine) in an organic solvent. The
  reaction mixture is typically stirred at room temperature.
- Dehydration: The resulting p-anisaldehyde oxime is then dehydrated to form p-anisonitrile.
   This can be achieved using various dehydrating agents such as thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent under controlled temperature conditions (e.g., 15-30 °C).
- Purification: The crude product is purified by extraction, followed by column chromatography on silica gel.

Another established method involves the reaction of a p-methoxybenzyl halide with a cyanide salt.

- Halide Formation: p-Anisyl alcohol is reacted with a hydrohalic acid (e.g., concentrated HCl) to form the corresponding p-methoxybenzyl halide.
- Cyanation: The p-methoxybenzyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) in a suitable solvent like acetone. The reaction is typically heated under reflux.
- Workup and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The residue is then purified by distillation under reduced pressure or crystallization.

#### 1.2.2. Spectroscopic Analysis:

- FTIR Spectroscopy: The Fourier Transform Infrared (FTIR) spectrum of solid p-anisonitrile is typically recorded using the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm<sup>-1</sup>.
- FT-Raman Spectroscopy: The Fourier Transform (FT) Raman spectrum is recorded on a powdered sample. The sample is placed in a suitable holder, and the spectrum is excited

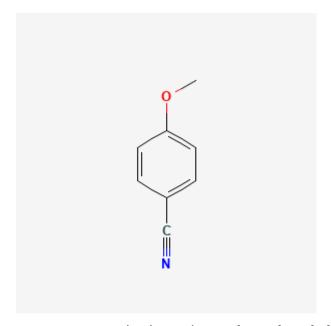


using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded over a range of 3500-50  $cm^{-1}$ .

- NMR Spectroscopy: For <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, the p-**anisonitrile** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer.[1]
- UV-Vis Spectroscopy: The UV-Visible absorption spectrum of p-anisonitrile is recorded by
  dissolving the sample in a suitable UV-grade solvent, such as ethanol or methanol. The
  spectrum is typically recorded over a wavelength range of 200-400 nm using a
  spectrophotometer.[2]

# Results and Discussion Molecular Geometry

The optimized molecular structure of **anisonitrile** was calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated geometric parameters (bond lengths and bond angles) are presented in the table below and compared with available experimental data. The atom numbering scheme is also provided.



**Figure 1.** Atom numbering scheme for **anisonitrile**.



Bond Lengths (Å)   C1-C2	Parameter	Bond/Angle	Calculated (B3LYP/6-	Experimental
C1-C2			311++G(d,p))	
C2-C3	Bond Lengths (Å)			
C3-C4 1.397 - C4-C5 1.395 - C5-C6 1.392 - C6-C1 1.398 - C1-O7 1.362 - O7-C8 1.423 - C9-N10 1.158 - Bond Angles (°)  C6-C1-C2 119.8 - C1-C2-C3 120.3 - C2-C3-C4 119.8 - C3-C4-C5 120.1 - C4-C5-C6 120.3 - C5-C6-C1 119.7 - C2-C1-O7 115.1 - C6-C1-O7 125.1 - C1-O7-C8 117.9 -	C1-C2	1.396	-	
C4-C5	C2-C3	1.391	-	
C5-C6       1.392       -         C6-C1       1.398       -         C1-O7       1.362       -         O7-C8       1.423       -         C4-C9       1.441       -         C9-N10       1.158       -         Bond Angles (°)       -       -         C6-C1-C2       119.8       -         C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C3-C4	1.397	-	
C6-C1       1.398       -         C1-O7       1.362       -         O7-C8       1.423       -         C4-C9       1.441       -         C9-N10       1.158       -         Bond Angles (°)       -         C6-C1-C2       119.8       -         C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C4-C5	1.395	-	<del>_</del>
C1-O7 1.362 -  O7-C8 1.423 -  C4-C9 1.441 -  C9-N10 1.158 -  Bond Angles (°)  C6-C1-C2 119.8 -  C1-C2-C3 120.3 -  C2-C3-C4 119.8 -  C3-C4-C5 120.1 -  C4-C5-C6 120.3 -  C5-C6-C1 119.7 -  C2-C1-O7 115.1 -  C6-C1-O7 125.1 -  C1-O7-C8 117.9 -	C5-C6	1.392	-	<del>_</del>
O7-C8       1.423       -         C4-C9       1.441       -         C9-N10       1.158       -         Bond Angles (°)       -       -         C6-C1-C2       119.8       -         C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C6-C1	1.398	-	_
C4-C9       1.441       -         C9-N10       1.158       -         Bond Angles (°)       -       -         C6-C1-C2       119.8       -         C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C1-O7	1.362	-	<del>_</del>
C9-N10       1.158       -         Bond Angles (°)       -         C6-C1-C2       119.8       -         C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	O7-C8	1.423	-	_
Bond Angles (°)  C6-C1-C2 119.8 -  C1-C2-C3 120.3 -  C2-C3-C4 119.8 -  C3-C4-C5 120.1 -  C4-C5-C6 120.3 -  C5-C6-C1 119.7 -  C2-C1-O7 115.1 -  C6-C1-O7 125.1 -  C1-O7-C8 117.9 -	C4-C9	1.441	-	
C6-C1-C2       119.8       -         C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C9-N10	1.158	-	<del>_</del>
C1-C2-C3       120.3       -         C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	Bond Angles (°)			_
C2-C3-C4       119.8       -         C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C6-C1-C2	119.8	-	
C3-C4-C5       120.1       -         C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C1-C2-C3	120.3	-	_
C4-C5-C6       120.3       -         C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C2-C3-C4	119.8	-	_
C5-C6-C1       119.7       -         C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C3-C4-C5	120.1	-	_
C2-C1-O7       115.1       -         C6-C1-O7       125.1       -         C1-O7-C8       117.9       -	C4-C5-C6	120.3	-	_
C6-C1-O7     125.1       C1-O7-C8     117.9	C5-C6-C1	119.7	-	<del>_</del>
C1-O7-C8 117.9 -	C2-C1-O7	115.1	-	
<del></del>	C6-C1-O7	125.1	-	_
C3-C4-C9 120.0 -	C1-07-C8	117.9	-	
	C3-C4-C9	120.0	-	







C5-C4-C9	119.9	-
C4-C9-N10	179.3	-

The calculated geometric parameters show good agreement with the expected values for aromatic systems. The C-C bond lengths in the benzene ring are all close to the typical aromatic value of 1.39 Å. The C-O and C-N bond lengths are also consistent with their respective single and triple bond characters. The planarity of the benzene ring is maintained, and the nitrile group is nearly linear with the C4 atom.

## **Vibrational Analysis**

The vibrational frequencies of **anisonitrile** were calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. A comparison of the scaled theoretical frequencies with the experimental FT-IR and FT-Raman data is presented in the table below.



Vibrational Mode	Calculated Frequency (cm <sup>-1</sup> ) (Scaled)	Experimental FT-IR (cm <sup>-1</sup> )	Experimental FT-Raman (cm <sup>-1</sup> )	Assignment
ν(C-H) aromatic	3085	3075	3078	C-H stretching
ν(C-H) methyl	2970	2965	2972	Asymmetric CH₃ stretching
ν(C-H) methyl	2845	2840	2848	Symmetric CH₃ stretching
ν(C≡N)	2225	2228	2229	Nitrile stretching
ν(C-C) aromatic	1605	1608	1607	Aromatic C-C stretching
ν(C-C) aromatic	1580	1582	1581	Aromatic C-C stretching
δ(CH <sub>3</sub> )	1460	1463	1462	Asymmetric CH₃ bending
δ(CH <sub>3</sub> )	1445	1448	1447	Symmetric CH₃ bending
ν(C-O)	1260	1258	1259	Asymmetric C-O- C stretching
ν(C-O)	1030	1032	1031	Symmetric C-O- C stretching
у(С-Н)	840	842	841	Out-of-plane C-H bending

The calculated vibrational frequencies show excellent agreement with the experimental data after scaling. The characteristic nitrile stretching vibration is observed around 2228 cm<sup>-1</sup>. The aromatic C-H and C-C stretching vibrations, as well as the methyl group vibrations, are all well-reproduced by the calculations. This good correlation validates the computational model used.

## **NMR Spectroscopy**



The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts of **anisonitrile** were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. The calculated values are compared with experimental data in the table below.

Nucleus	Atom Position	Calculated Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
<sup>1</sup> H			
H (aromatic, ortho to -CN)	7.62	7.58	_
H (aromatic, ortho to - OCH <sub>3</sub> )	6.98	6.95	
H (methyl)	3.85	3.86	-
13 <b>C</b>			_
C (ipso, attached to - CN)	104.5	103.9	
C (aromatic, ortho to -CN)	134.2	133.9	
C (aromatic, ortho to - OCH <sub>3</sub> )	115.0	114.7	
C (ipso, attached to - OCH <sub>3</sub> )	163.1	162.8	_
C (nitrile)	119.5	119.2	-
C (methyl)	55.8	55.5	

The calculated <sup>1</sup>H and <sup>13</sup>C chemical shifts are in good agreement with the experimental values. [3][4] The calculations accurately predict the downfield shift of the aromatic protons ortho to the electron-withdrawing nitrile group and the upfield shift of the protons ortho to the electron-donating methoxy group. Similarly, the calculated <sup>13</sup>C chemical shifts correctly reflect the electronic environment of each carbon atom in the molecule.



## **UV-Visible Spectroscopy and Frontier Molecular Orbitals**

The electronic absorption spectrum of **anisonitrile** was investigated using TD-DFT calculations at the B3LYP/6-311++G(d,p) level. The calculated maximum absorption wavelength ( $\lambda$ max), excitation energies, and oscillator strengths are compared with experimental data in the table below.

Transition	Calculated λmax (nm)	Calculated Excitation Energy (eV)	Oscillator Strength (f)	Experimental λmax (nm)
$S_0 \rightarrow S_1$	287	4.32	0.287	281

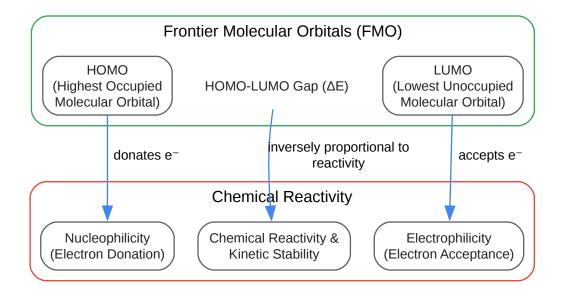
The calculated  $\lambda$ max is in reasonable agreement with the experimental value.[5] The primary electronic transition is attributed to a  $\pi \to \pi^*$  transition, primarily involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO ( $\Delta E = E_LUMO - E_HOMO$ ) is an important parameter for determining molecular stability and reactivity.

- HOMO: For anisonitrile, the HOMO is primarily localized on the benzene ring and the
  oxygen atom of the methoxy group, indicating that these are the most probable sites for
  electrophilic attack.
- LUMO: The LUMO is predominantly distributed over the benzene ring and the nitrile group, suggesting that these are the likely sites for nucleophilic attack.
- HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

The relationship between Frontier Molecular Orbital theory and chemical reactivity is illustrated in the following diagram.





Click to download full resolution via product page

FMO Theory and Chemical Reactivity

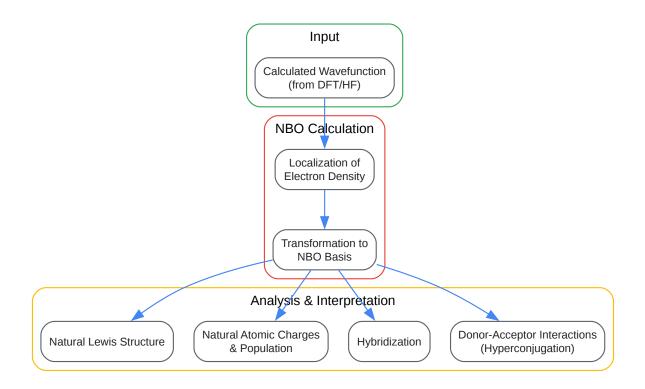
## **Natural Bond Orbital (NBO) Analysis**

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It gives information about charge distribution, hybridization, and intramolecular interactions.

For **anisonitrile**, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atom of the methoxy group and the  $\pi$ -bonds of the benzene ring to the antibonding orbitals of the nitrile group. This charge delocalization contributes to the stability of the molecule. The analysis also confirms the hybridization of the atoms, which is consistent with the observed molecular geometry.

The logical flow of performing and interpreting NBO analysis is shown below.





Click to download full resolution via product page

**NBO Analysis Workflow** 

### **Conclusion**

This technical guide has provided a detailed overview of the quantum chemical calculations of anisonitrile. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide theoretical data that is in excellent agreement with experimental findings for molecular geometry, vibrational frequencies, and NMR chemical shifts. TD-DFT calculations have successfully predicted the electronic absorption properties, and analyses of the frontier molecular orbitals and natural bond orbitals have offered significant insights into the chemical reactivity and electronic structure of anisonitrile. This comprehensive computational investigation serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the rational design of new molecules and the prediction of their properties.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 紫外可见溶剂 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum Chemical Calculations of Anisonitrile: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134855#anisonitrile-quantum-chemical-calculations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com